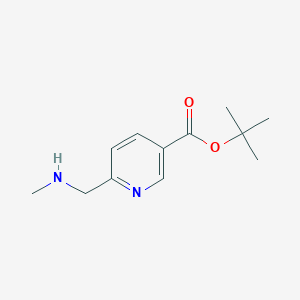![molecular formula C23H18N6O2S B2824652 (E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 587013-10-3](/img/structure/B2824652.png)
(E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline derivatives are a class of compounds that have been studied for their diverse pharmacological and biological properties . They show activities such as antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV agents, anti-inflammatory, and analgesic .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For instance, N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can vary greatly depending on the specific compound. For example, water-soluble zinc (ii) complexes of (E)-N-(pyridin-2-ylmethylene)arylamines have been reported .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Quinoxaline Derivatives
Quinoxalines are known for their unique and versatile pharmacological applications. They are synthesized through various methods, including oxidative cyclization, and characterized extensively using techniques such as NMR, MS, IR, UV–vis, and X-ray techniques. Computational studies complement these characterizations to understand their electronic and structural properties (Faizi et al., 2018).
Applications in Sensing and Catalysis
Quinoxaline derivatives serve as colorimetric and fluorescence chemosensors for ions like Zn2+. These compounds exhibit sensitive, ratiometric, and colorimetric fluorescence selectivity, allowing for the visual detection of metal ions in various media. Such applications highlight the potential for quinoxaline derivatives in environmental monitoring and analytical chemistry (Zhang et al., 2013).
Catalytic Behaviors and Synthesis of Functional Materials
The catalytic behaviors of quinoxaline derivatives toward reactions like ethylene oligomerization and polymerization indicate their utility in material science and industrial chemistry. These findings suggest the potential for developing new catalytic systems and functional materials based on quinoxaline structures (Sun et al., 2007).
Fluorescent Properties and Photodynamic Therapy
Certain quinoxaline derivatives exhibit fluorescent properties, making them suitable for applications in bioimaging and sensors. Moreover, their photophysical properties have been explored for uses in photodynamic therapy, a treatment method that employs light-activated compounds to target and destroy cancer cells (Zhu et al., 2019).
Drug Discovery and Anticancer Activities
Quinoxalines form a crucial scaffold in drug discovery, especially for designing anticancer agents. Their synthetic versatility allows for generating a wide array of derivatives with potent biological activities. Research into quinoxaline analogs has identified compounds with mechanisms of action that include inhibition of kinases, DNA repair, and tubulin polymerization, highlighting their potential in cancer therapy (Solomon & Lee, 2011).
Wirkmechanismus
The mechanism of action of quinoxaline derivatives can vary depending on their specific structure and the biological system they interact with. For example, some quinoxaline derivatives have been found to interact with DNA, thereby inhibiting gene transcription required for the biological activity of cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15-9-11-17(12-10-15)32(30,31)21-20-23(28-19-8-3-2-7-18(19)27-20)29(22(21)24)26-14-16-6-4-5-13-25-16/h2-14H,24H2,1H3/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPQHWUFXWWWNI-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)
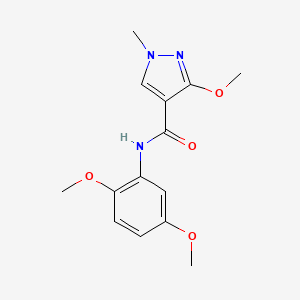
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824571.png)
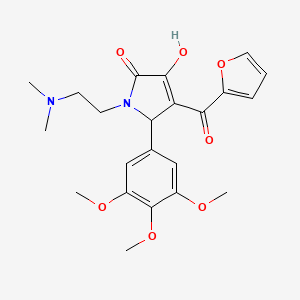
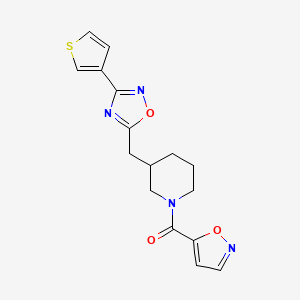
![Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B2824578.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2824579.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2824580.png)
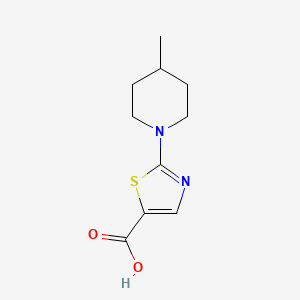


![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)
